
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. The compound’s structure includes a bromodifluoromethyl group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. This combination of functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group into a pre-formed pyrazole ring. One common method is the reaction of a cyclohexyl-substituted pyrazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
科学的研究の応用
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential lead in drug discovery.
Industry: It can be used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability
作用機序
The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Used in similar synthetic applications but with different reactivity profiles.
(Trifluoromethyl)trimethylsilane (TMSCF3): Another fluorinated reagent with distinct chemical properties.
Difluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a cyclohexyl group, which impart distinct chemical and physical properties
特性
分子式 |
C10H13BrF2N2 |
|---|---|
分子量 |
279.12 g/mol |
IUPAC名 |
3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole |
InChI |
InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChIキー |
GOWKCVNWPSIKSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


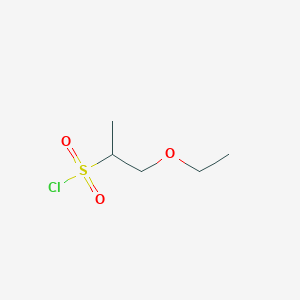
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
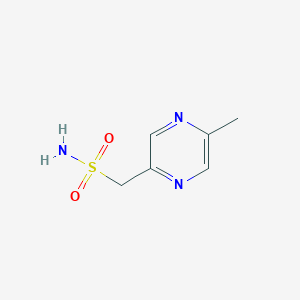

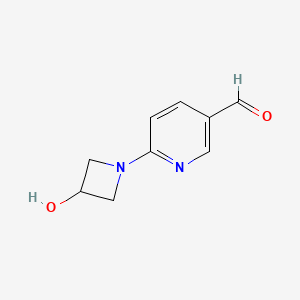
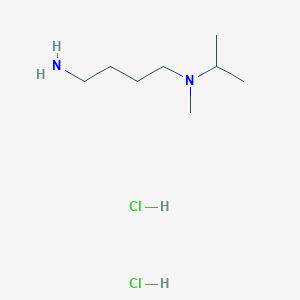
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)


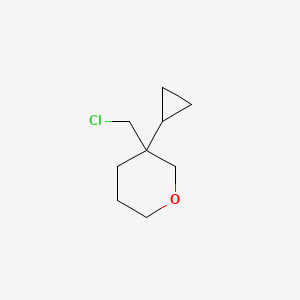
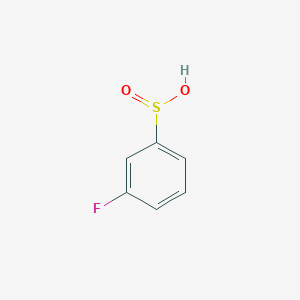

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
